molecular formula C23H17ClN4O2 B11257833 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11257833
M. Wt: 416.9 g/mol
InChI Key: KAZAVSPMPWIRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the oxazole moiety: This can be done through condensation reactions with suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the methyl group on the oxazole ring.

    Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrazine core.

    Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where pyrazolo[1,5-a]pyrazine derivatives have shown efficacy.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazine
  • 5-(4-chlorophenyl)-2-phenyloxazole
  • 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazine

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific structural features, such as the combination of the pyrazolo[1,5-a]pyrazine core with the oxazole moiety, which might confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H17ClN4O2

Molecular Weight

416.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C23H17ClN4O2/c1-15-20(25-22(30-15)17-5-3-2-4-6-17)14-27-11-12-28-21(23(27)29)13-19(26-28)16-7-9-18(24)10-8-16/h2-13H,14H2,1H3

InChI Key

KAZAVSPMPWIRCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.